molecular formula C17H25BO3 B566712 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester CAS No. 1312479-26-7

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

Cat. No.: B566712
CAS No.: 1312479-26-7
M. Wt: 288.194
InChI Key: DMLXOYKSKYTGKQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions .

Mode of Action

The compound, being a boronic ester, is involved in the protodeboronation process . Protodeboronation is a reaction where a boron atom is removed from an organic compound. This reaction is catalyzed and involves the generation of radicals .

Biochemical Pathways

The compound is involved in the protodeboronation of pinacol boronic esters . This reaction is a part of the larger biochemical pathway involving the formation of C-C bonds. The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It’s important to note that boronic esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of new C-C bonds through the protodeboronation process . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical reactions.

Action Environment

The action of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is influenced by environmental factors such as pH. The rate of the protodeboronation reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(4-Tetrahydropyranyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM) .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLXOYKSKYTGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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